molecular formula C10H22N2O2 B2685264 tert-butyl N-(4-aminopentan-2-yl)carbamate CAS No. 1564817-06-6

tert-butyl N-(4-aminopentan-2-yl)carbamate

Cat. No.: B2685264
CAS No.: 1564817-06-6
M. Wt: 202.298
InChI Key: HVQMFOQHGQTVAM-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-aminopentan-2-yl)carbamate (CAS 1564817-06-6) is a high-purity chemical intermediate of significant value in medicinal chemistry and organic synthesis. This compound features both a primary amine and a tert-butoxycarbonyl (Boc) protected secondary amine, making it a versatile building block for the construction of more complex molecules. The Boc group is a cornerstone in modern synthetic chemistry, prized for its stability under various conditions and its ease of removal under mild acidic conditions, allowing for selective deprotection and further functionalization of the amine . Compounds of this nature are particularly relevant in pharmaceutical research for the synthesis of bioactive molecules. The structural motif of a protected diamine is frequently employed in the development of active pharmaceutical ingredients (APIs). For instance, related Boc-protected amino compounds serve as key intermediates in sophisticated synthetic routes, such as the construction of 5-(hydroxymethyl)oxazolidin-2-ones, which are core structures in important antibacterial agents like Linezolid and Tedizolid . The carbamate group itself is a common and important functional group in many approved drugs, contributing to properties such as improved metabolic stability and the ability to penetrate cell membranes . Researchers will find this product supplied with detailed analytical data for easy identification and quality control. The provided information includes the molecular formula (C10H22N2O2), molecular weight (202.30 g/mol), and a SMILES string (CC(N)CC(C)NC(=O)OC(C)(C)C) . This reagent is intended for research and development applications and is not for diagnostic, therapeutic, or personal use. For your safety, please consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-aminopentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-7(11)6-8(2)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQMFOQHGQTVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564817-06-6
Record name tert-butyl N-(4-aminopentan-2-yl)carbamate
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Research Context and Significance of Tert Butyl N 4 Aminopentan 2 Yl Carbamate

Role of Chiral N-Protected Amines in Contemporary Organic Synthesis

Chiral amines are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov The specific three-dimensional arrangement, or stereochemistry, of a molecule is often critical to its biological activity. Consequently, the demand for enantiomerically pure compounds has grown dramatically, with a significant portion of top-selling drugs being single enantiomers. mdpi.comnih.gov This has driven extensive research into asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule.

In this context, N-protected amines are indispensable tools. Protecting groups, such as the tert-butoxycarbonyl (Boc) group, play a pivotal role in multi-step syntheses. rsc.orgrsc.org The Boc group masks the nucleophilicity and basicity of an amine, preventing it from undergoing unwanted side reactions while other parts of the molecule are being modified. total-synthesis.comresearchgate.net

Key features of the Boc protecting group include:

Stability: It is resistant to basic conditions, many nucleophiles, and catalytic hydrogenation. total-synthesis.com

Orthogonality: It can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid), leaving other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile) intact. total-synthesis.com

Reactivity Control: By protecting one amine in a diamine, as in tert-butyl N-(4-aminopentan-2-yl)carbamate, chemists can selectively perform reactions on the unprotected amine, allowing for sequential and controlled construction of molecular architecture.

The use of such protected chiral building blocks is a cornerstone of modern drug discovery, enabling the efficient and stereocontrolled synthesis of complex drug candidates. mdpi.comnih.gov

Table 1: Common Amine Protecting Groups and Their Cleavage Conditions
Protecting GroupAbbreviationCleavage ConditionOrthogonal To
tert-ButoxycarbonylBocAcid (e.g., TFA)Fmoc, Cbz, Alloc
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Boc, Cbz
BenzyloxycarbonylCbz or ZCatalytic Hydrogenation (H₂, Pd/C)Boc, Fmoc
AllyloxycarbonylAllocTransition Metal Catalysis (Pd(0))Boc

Strategic Importance of the Pentane (B18724) Backbone in Molecular Scaffolding

The backbone of a molecule—its core atomic framework—is crucial for defining the spatial relationship between functional groups. The five-carbon chain of the pentane backbone in tert-butyl N-(4-aminopentan-2-yl)carbamate serves as a simple, flexible, and well-defined scaffold. While complex cyclic systems like bicyclo[1.1.1]pentane (BCP) are sometimes used as rigid bioisosteres for phenyl rings, simple alkane chains like pentane offer conformational flexibility that can be advantageous in molecular design. bldpharm.com

The key strategic value of this particular backbone lies in its function as a 1,3-diamine scaffold. rsc.org The pentane chain acts as a spacer that positions the two nitrogen atoms at the C2 and C4 positions. This specific 1,3-relationship is a significant structural motif in many biologically active compounds and is important for creating specific hydrogen bonding patterns or coordinating with metal centers in enzymes or receptors. ontosight.airesearchgate.net The ability to design molecules where functional groups are held at a precise distance is critical for achieving high binding affinity and specificity to a biological target. nih.gov Therefore, building blocks like tert-butyl N-(4-aminopentan-2-yl)carbamate, which provide a defined and functionalized scaffold, are highly valuable in the synthesis of new pharmaceuticals and catalysts. bohrium.com

Historical Development of Aminopentane Derivative Synthesis

The synthesis of chiral amines, including aminopentane derivatives, has evolved significantly over the past century. Early methods relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. The conceptual foundations for asymmetric synthesis were laid by pioneers from the time of Pasteur, but practical and broadly applicable methods took many decades to develop. nih.govrsc.org

The modern era of amine synthesis is characterized by the development of stereoselective and catalytic methods that create the desired chiral center from achiral starting materials. Key historical developments applicable to the synthesis of chiral aminopentanes include:

Asymmetric Hydrogenation: A landmark achievement in asymmetric catalysis, the hydrogenation of prochiral imines and enamines using chiral transition metal catalysts (often based on rhodium, iridium, or ruthenium) has become one of the most direct and efficient methods for preparing chiral amines. nih.govacs.org This technology has been implemented on an industrial scale for the production of agrochemicals and pharmaceuticals. nih.gov

Asymmetric Reductive Amination: This powerful one-pot reaction combines a ketone or aldehyde with an amine and a reducing agent in the presence of a chiral catalyst to directly form a chiral amine. acs.org Recent advances have focused on developing highly efficient organocatalysts and more effective reducing agents like pinacolborane. acs.org

Asymmetric Amination Reactions: A variety of other methods have been developed to introduce nitrogen functionalities stereoselectively. These include hydroamination, allylic amination, and C-H amination, which involve the direct addition of an N-H bond across a double bond or the functionalization of a C-H bond. acs.orgbuchler-gmbh.comresearchgate.netresearchgate.net

These advances have shifted the synthesis of chiral amines from a reliance on classical resolution or the chiral pool to highly efficient, catalytic, and enantioselective transformations.

Overview of Research Directions for Protected Chiral Amino-Containing Building Blocks

Current research in the field of chiral building blocks is focused on creating novel structures with enhanced utility and developing more efficient, sustainable, and versatile synthetic methods. mdpi.comresearchgate.net The goal is to expand the toolbox available to medicinal chemists for drug discovery and to materials scientists for creating new functional molecules.

Several key trends are shaping the future of this field:

Development of Novel Scaffolds: There is a growing interest in creating building blocks with unique three-dimensional shapes that can explore new regions of chemical space. acs.org This includes the synthesis of conformationally constrained amino acids and scaffolds like bicyclo[1.1.1]pentane, which can offer improved metabolic stability and solubility in drug candidates. bldpharm.comvapourtec.com

Sustainable and Green Chemistry: A major push is underway to replace traditional synthetic methods with more environmentally friendly alternatives. This includes the use of biocatalysis (enzymes) and organocatalysis, which avoid the use of costly and potentially toxic heavy metals. scirea.org

Advanced Catalysis and Automation: The design of new, highly active, and selective catalysts continues to be a primary focus. scirea.org Innovations in areas like flow chemistry and the use of artificial intelligence are helping to accelerate the discovery of new catalysts and the optimization of reaction conditions. scirea.orginsightmarketreports.com

Generative AI in Molecular Design: Advanced computational tools, including generative AI and diffusion models, are beginning to revolutionize how molecules are designed. These methods can model the complex interactions between proteins and small molecules, helping to design novel building blocks and drug candidates that fit precisely into a biological target. youtube.com

Synthetic Strategies and Methodologies for Tert Butyl N 4 Aminopentan 2 Yl Carbamate

Stereoselective Synthesis of the 4-aminopentan-2-yl Moiety

The asymmetric construction of the 4-aminopentan-2-yl backbone is pivotal for obtaining enantiomerically pure tert-butyl N-(4-aminopentan-2-yl)carbamate. Key methodologies focus on inducing chirality through catalysis, substrate control, or enzymatic processes, as well as separating stereoisomers from a racemic mixture.

Asymmetric Catalytic Approaches for Chiral Induction (e.g., Transition-Metal Catalysis)

Transition-metal catalysis offers powerful tools for the enantioselective synthesis of chiral amines and their derivatives. These methods often involve the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Enantioselective reductive amination is a direct and atom-economical method for the synthesis of chiral amines from prochiral ketones. This one-pot reaction involves the condensation of a ketone with an amine to form an imine intermediate, which is then asymmetrically reduced. For the synthesis of the 4-aminopentan-2-yl moiety, a suitable precursor would be 4-aminopentan-2-one.

While specific examples for the direct reductive amination of 4-aminopentan-2-one are not extensively detailed in the literature, the principle has been demonstrated with a wide range of ketones and amines using catalysts based on iridium, rhodium, and ruthenium. For instance, organocatalytic approaches using chiral phosphoric acids have emerged as a powerful strategy for the reductive amination of diverse ketones, achieving high yields and excellent enantioselectivities. princeton.edunih.gov The success of these reactions is highly dependent on the catalyst, reducing agent, and reaction conditions.

Table 1: Illustrative Catalyst Systems for Enantioselective Reductive Amination

Catalyst SystemKetone SubstrateAmine SourceReducing AgentEnantiomeric Excess (ee)
Chiral Phosphoric AcidAryl/Alkyl KetonesVarious AminesHantzsch EsterOften >90%
Ir-f-Binaphane/Ti(OiPr)4Aryl KetonesAmmoniaH2Up to 96% dicp.ac.cn
Ru-Chiral Diphosphineβ-Keto EstersBenzylamineH2Moderate to High

It is important to note that ketimines derived from alkyl-alkyl ketones can be unstable, making direct reductive amination a particularly valuable strategy as it bypasses the need for imine isolation. nih.gov

Asymmetric C–N cross-coupling reactions, typically catalyzed by palladium or copper complexes, provide a versatile route to chiral amines by forming a carbon-nitrogen bond enantioselectively. nih.govnih.gov These methods could be conceptually applied to the synthesis of the 4-aminopentan-2-yl moiety by coupling a suitable pentane-based substrate with an amine source.

Palladium-catalyzed asymmetric allylic amination, for example, has been used to synthesize complex polyamine architectures with high levels of enantioinduction. nih.gov Although a direct application to the specific target is not documented, the generality of this method suggests its potential. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Table 2: Examples of Ligands Used in Asymmetric C-N Cross-Coupling

MetalLigand TypeReaction TypeTypical Enantioselectivity
PalladiumChiral Phosphines, N-Heterocyclic Carbenes (NHCs)Allylic Amination, Aryl AminationHigh to Excellent
CopperChiral Diamines, PhosphoramiditesAlkylation of AminesGood to Excellent

The development of new catalyst systems continues to expand the scope and efficiency of these transformations, making them increasingly attractive for the synthesis of complex chiral amines.

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. Enzymes, particularly transaminases and reductive aminases (RedAms), can exhibit exquisite stereoselectivity under mild reaction conditions.

Engineered transaminases are capable of converting prochiral ketones to chiral amines with high enantiomeric excess. researchgate.net For the synthesis of the 4-aminopentan-2-yl moiety, a biocatalytic reductive amination of a pentane-2,4-dione derivative could be envisioned. While the direct biocatalytic amination of pentane-2,4-dione itself can be challenging, the use of engineered enzymes has significantly broadened the substrate scope. researchgate.net

Reductive aminases, a class of NADPH-dependent dehydrogenases, can catalyze the reductive amination of ketones using ammonia or other simple amines. Recent studies have shown that wild-type fungal RedAms can be effective for the synthesis of short-chain chiral amines, including those with four and five carbon atoms, with high conversions and enantioselectivities. york.ac.uk

Table 3: Biocatalytic Approaches to Chiral Amine Synthesis

Enzyme ClassReaction TypeKey AdvantagesRepresentative Substrates
Transaminases (TAs)Asymmetric AminationHigh enantioselectivity, mild conditionsProchiral ketones
Reductive Aminases (RedAms)Reductive AminationUse of ammonia as amine source, high turnover numbersKetones, including short-chain alkyl ketones
DehydrogenasesAsymmetric ReductionStereoselective reduction of iminesPre-formed imines

The continuous development of robust and highly selective enzymes through protein engineering is expanding the applicability of biocatalysis in the synthesis of valuable chiral amines.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. A chiral auxiliary is temporarily attached to the substrate, directs the stereoselective formation of new stereocenters, and is subsequently removed to yield the enantiomerically enriched product.

For the synthesis of the 4-aminopentan-2-yl moiety, N-tert-butanesulfinamide (Ellman's auxiliary) is a particularly effective chiral auxiliary. nih.govwikipedia.orgnih.gov The synthesis typically involves the condensation of the chiral sulfinamide with a ketone precursor to form a sulfinylimine. Subsequent diastereoselective reduction of the C=N bond, followed by removal of the auxiliary under acidic conditions, affords the chiral amine. This methodology has been successfully applied to the synthesis of a wide range of chiral amines, including 1,3-diamines. nih.gov

The stereochemical outcome of the reduction is controlled by the chiral sulfinyl group, which directs the hydride attack to one of the diastereotopic faces of the imine.

Table 4: Diastereoselective Reduction of N-tert-Butanesulfinyl Imines for 1,3-Diamine Synthesis

Ketone PrecursorReducing AgentDiastereomeric Ratio (d.r.)
N-tert-ButanesulfinylketiminesNaBH4, L-SelectrideOften >95:5

This method is highly versatile and provides access to either enantiomer of the desired amine by simply choosing the corresponding (R)- or (S)-enantiomer of the N-tert-butanesulfinamide auxiliary. yale.edu

Chiral Resolution Techniques for Racemic Precursors

Chiral resolution is a classical yet widely used method for separating enantiomers from a racemic mixture. This approach involves the preparation of a racemic mixture of the target amine, followed by its separation into individual enantiomers.

The most common method for resolving racemic amines is the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orgnih.gov For a racemic mixture of 4-aminopentan-2-amine, a chiral acid, such as tartaric acid or its derivatives, can be used to form two diastereomeric salts. nih.govgoogle.com Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.

Table 5: Common Chiral Resolving Agents for Amines

Resolving Agent ClassExamplesPrinciple of Separation
Chiral Carboxylic AcidsTartaric acid, Mandelic acid, Camphorsulfonic acidFormation of diastereomeric salts with different solubilities
Chiral Alcohols(for derivatization)Formation of diastereomeric esters or carbamates

While this method can be effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled. rsc.org

Chemical Resolution Methods

Chemical resolution is a foundational technique for separating enantiomers from a racemic mixture. This approach relies on the reaction of the racemic compound with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods such as fractional crystallization.

A prevalent method for resolving racemic amines is the formation of diastereomeric salts using a chiral acid. For carbamate-protected amines, a similar strategy can be employed. For instance, in a process analogous to the synthesis of the target compound, racemic trans-tert-butyl-2-aminocyclopentylcarbamate has been successfully resolved using 10-camphorsulfonic acid (CSA). nih.gov This technique involves dissolving the racemic mixture and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, which is then separated by filtration. The desired enantiomer is subsequently recovered by treating the salt with a base to neutralize the chiral acid.

Another powerful technique is kinetic resolution, where one enantiomer of the racemate reacts at a faster rate with a chiral reagent or catalyst. This results in a mixture of unreacted starting material, enriched in the slower-reacting enantiomer, and the product, derived from the faster-reacting enantiomer. Kinetic resolution of racemic amines has been achieved through acylation reactions using chiral N-protected amino acid esters, where the difference in reaction rates allows for the separation of the enantiomers. researchgate.net

Enzymatic Resolution Approaches

Enzymatic resolution offers a highly selective alternative to classical chemical methods, leveraging the stereospecificity of enzymes to differentiate between enantiomers. Lipases are a class of enzymes frequently employed for the kinetic resolution of chiral amines and alcohols due to their broad substrate tolerance and high enantioselectivity. nih.govgoogle.com

In a typical enzymatic kinetic resolution (EKR) of a racemic amine, a lipase is used to catalyze the acylation of one enantiomer with an achiral acyl donor, such as an alkyl ester. google.com This selective acylation converts one enantiomer into an amide, leaving the other enantiomer unreacted. The resulting mixture of the amide and the unreacted amine can be readily separated. The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity and conversion. Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is a particularly effective and widely used biocatalyst for such transformations. nih.gov

This principle can be extended to a "double enzymatic kinetic resolution" (DEKR), where the enzyme simultaneously resolves two racemic compounds—a chiral acyl donor and a chiral acyl acceptor—in a single pot, further enhancing the efficiency of the process. nih.gov

Table 1: Common Lipases Used in Enzymatic Kinetic Resolution
Enzyme AbbreviationSource Organism
CAL-BCandida antarctica lipase B
PFLPseudomonas fluorescens lipase
CRLCandida rugosa lipase
PPLPorcine pancreas lipase
AKPseudomonas fluorescens lipase (Amano)

tert-Butoxycarbonyl (Boc) Protection Chemistry in the Synthesis of Aminopentane Derivatives

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from its stability under a wide range of reaction conditions, including exposure to most nucleophiles and bases, and its facile removal under mild acidic conditions. organic-chemistry.org In the synthesis of aminopentane derivatives, particularly those containing multiple amine functionalities like the precursor to tert-butyl N-(4-aminopentan-2-yl)carbamate, the Boc group is indispensable for achieving selectivity and preventing undesirable side reactions such as over-alkylation. masterorganicchemistry.com

By converting a highly nucleophilic amine into a less reactive carbamate (B1207046), the Boc group allows chemists to perform transformations on other parts of the molecule without interference from the protected amine. The selective protection of one amino group in a diamine is a critical step in many synthetic pathways, enabling the differential functionalization of the remaining free amine. bioorg.org

Methods for Introduction of the Boc Protecting Group

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base under aqueous or anhydrous conditions. organic-chemistry.org A significant challenge in the synthesis of the target compound is the selective mono-protection of a diamine precursor. Direct reaction of a symmetrical diamine with one equivalent of Boc₂O often yields a mixture of the desired mono-protected product, di-protected product, and unreacted starting material. sigmaaldrich.com

To overcome this, methods have been developed that rely on the in-situ generation of an amine salt. By adding one equivalent of an acid, one of the amino groups in a diamine is protonated, rendering it non-nucleophilic. The subsequent addition of Boc₂O results in the selective protection of the remaining free amino group. bioorg.orgresearchgate.net This strategy provides a high yield of the mono-Boc-protected diamine without the need for extensive chromatographic purification. bioorg.org

Table 2: Conditions for Selective Mono-Boc Protection of Diamines
Diamine SubstrateAcid Source (1 eq.)Boc Reagent (1 eq.)SolventYieldReference
1,2-DiaminoethaneHCl(Boc)₂O50% aq. MeOH87% bioorg.org
1,4-DiaminobutaneHCl(Boc)₂O50% aq. MeOH85% bioorg.org
(1R,2R)-1,2-DiaminocyclohexaneMe₃SiCl(Boc)₂OMeOH66% scielo.org.mx
1,3-DiaminopropaneSOCl₂(Boc)₂OMeOH65% scielo.org.mx

Tandem Synthesis and In-situ Protection Strategies

To improve synthetic efficiency, one-pot or tandem reactions that combine multiple steps are highly desirable. A tandem direct reductive amination followed by in-situ N-Boc protection provides a powerful and streamlined route to N-Boc protected secondary amines from simple precursors. nih.govnih.gov This procedure avoids the isolation of intermediate amines, which can often be challenging.

In this one-pot process, an aldehyde or ketone is first reacted with a primary amine to form an imine intermediate. Without isolation, a reducing agent and Boc₂O are added to the reaction mixture. The imine is reduced to the secondary amine, which is immediately trapped in-situ by the Boc₂O to form the stable, protected carbamate. nih.govnih.gov Sodium triacetoxyborohydride (B8407120) (STAB) is an effective and mild reducing agent for this transformation, as it selectively reduces the imine in the presence of the Boc anhydride. nih.gov This tandem approach is highly versatile and provides excellent yields of the desired N-Boc protected amines. nih.govnih.gov

Precursor Molecules and Their Chemical Transformations

The synthesis of the aminopentane backbone of tert-butyl N-(4-aminopentan-2-yl)carbamate logically begins with readily available five-carbon starting materials. Prochiral carbonyl compounds, specifically ketones, are ideal precursors as they provide the necessary carbon skeleton and a reactive site for the introduction of the nitrogen functionalities.

Synthesis from Prochiral Carbonyl Compounds

Reductive amination is a cornerstone of amine synthesis and represents the most direct method for converting a carbonyl group into an amine. wikipedia.org This transformation involves the reaction of a ketone or aldehyde with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent. libretexts.org

The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the target amine. masterorganicchemistry.comwikipedia.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their mildness and selectivity for reducing the protonated imine over the starting carbonyl compound. masterorganicchemistry.comlibretexts.org For the synthesis of the 4-aminopentan-2-yl core, a suitable precursor such as 4-oxopentan-2-amine or a related pentanone derivative could undergo reductive amination. For example, the reductive amination of 2-pentanone with various amines has been shown to produce the corresponding secondary amines in good yields. purdue.edu This established transformation provides a reliable method for constructing the essential C-N bonds required for the final target molecule.

Derivatization from Related N-Protected Amino Acid Scaffolds

A robust strategy for the synthesis of chiral compounds involves utilizing the inherent chirality of readily available starting materials, such as amino acids. N-protected amino acids, particularly those with the tert-butoxycarbonyl (Boc) protecting group, serve as versatile building blocks in organic synthesis. A hypothetical pathway for the synthesis of tert-butyl N-(4-aminopentan-2-yl)carbamate can be envisioned starting from a suitable N-Boc protected amino acid, such as N-Boc-L-alanine or its corresponding aldehyde, N-Boc-L-alaninal.

One potential synthetic route involves the conversion of the N-Boc-amino acid into a key intermediate, an N-Boc-protected aminoketone. This transformation can be achieved through several established organometallic or condensation reactions. For instance, the Weinreb amide of N-Boc-alanine can be reacted with a suitable organometallic reagent, such as methylmagnesium bromide, to yield tert-butyl N-(3-oxobutan-2-yl)carbamate.

Alternatively, a more convergent approach could involve the condensation of N-Boc-alanine with a reagent like Meldrum's acid, followed by reaction with a methylating agent and subsequent decarboxylation to afford the same β-aminoketone intermediate.

Once the N-Boc-aminoketone is synthesized, the crucial step is the introduction of the second amino group at the C4 position. This is typically achieved through reductive amination. The ketone is first reacted with an ammonia equivalent, such as ammonium (B1175870) acetate or ammonia itself, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. The choice of reducing agent is critical to control the stereoselectivity of this transformation, as it creates the second stereocenter of the target molecule.

A summary of a plausible synthetic pathway is outlined below:

StepTransformationKey Reagents and ConditionsIntermediate
1Conversion of N-Boc-L-alanine to a Weinreb amideN,O-Dimethylhydroxylamine hydrochloride, coupling agent (e.g., DCC, EDC)N-methoxy-N-methyl-N'-Boc-L-alaninamide
2Reaction with an organometallic reagent to form the β-aminoketoneMethylmagnesium bromide or methyllithium in an aprotic solvent (e.g., THF, diethyl ether)tert-butyl N-(3-oxobutan-2-yl)carbamate
3Reductive amination of the β-aminoketone to form the 1,3-diamine derivativeAmmonia or ammonium acetate, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)tert-butyl N-(4-aminopentan-2-yl)carbamate

This strategy leverages the chirality of the starting amino acid to set the stereochemistry at the C2 position of the final product. The stereochemistry at the C4 position is then determined during the reductive amination step.

Optimization of Synthetic Pathways and Process Efficiency

The efficiency of the synthetic pathway described above is highly dependent on the optimization of each reaction step, particularly the reductive amination, which is often the most challenging in terms of controlling stereoselectivity and maximizing yield.

The reductive amination of the tert-butyl N-(3-oxobutan-2-yl)carbamate intermediate can lead to the formation of two diastereomers: the (2S,4S) and (2S,4R) forms (assuming the use of L-alanine as the starting material). The desired diastereomer will depend on the specific application of the target molecule. Achieving high diastereoselectivity is a key goal of process optimization.

Several factors influence the outcome of the reductive amination, including the choice of reducing agent, solvent, temperature, and pH of the reaction medium.

Key Optimization Parameters for Reductive Amination:

Reducing Agent : The choice of reducing agent is paramount. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the ketone, minimizing side reactions. masterorganicchemistry.com The steric bulk of the reducing agent can also influence the facial selectivity of the reduction, thereby affecting the diastereomeric ratio of the product.

Solvent : The polarity and coordinating ability of the solvent can impact the stability of the imine intermediate and the efficacy of the reducing agent. Protic solvents like methanol (B129727) or ethanol are commonly used, but aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) may also be employed.

Temperature : Lower reaction temperatures generally favor higher stereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.

pH : The pH of the reaction mixture is crucial for the formation of the imine intermediate. Mildly acidic conditions (pH 4-6) are typically optimal to facilitate the dehydration step in imine formation without causing decomposition of the acid-labile Boc-protecting group.

A systematic study of these parameters is necessary to identify the optimal conditions for the synthesis of tert-butyl N-(4-aminopentan-2-yl)carbamate. An example of how such an optimization study might be tabulated is shown below, based on hypothetical results for the reductive amination step.

Table of Hypothetical Optimization Data for the Reductive Amination of tert-butyl N-(3-oxobutan-2-yl)carbamate *

EntryReducing AgentSolventTemperature (°C)pHYield (%)Diastereomeric Ratio (syn:anti)
1NaBH₄MeOH2577560:40
2NaBH₃CNMeOH2558575:25
3NaBH₃CNMeOH058285:15
4NaBH(OAc)₃DCM25N/A9080:20
5NaBH(OAc)₃DCM0N/A8890:10
6H₂/Pd-CEtOH25N/A9555:45

This table is for illustrative purposes and does not represent actual experimental data.

From such a study, one could conclude, for instance, that sodium triacetoxyborohydride in dichloromethane at 0°C provides the best combination of yield and diastereoselectivity for the desired product.

Advanced Organic Transformations and Mechanistic Investigations Involving Tert Butyl N 4 Aminopentan 2 Yl Carbamate

De-protection Methodologies of the Boc Group

The removal of the Boc group from tert-butyl N-(4-aminopentan-2-yl)carbamate is a critical step to unmask the primary amine, yielding the chiral diamine, pentane-2,4-diamine. This transformation can be accomplished through several methodologies, primarily categorized as acid-mediated cleavage and catalytic deprotection.

The most common method for Boc group removal is treatment with strong acids. researchgate.net The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046). This is followed by the cleavage of the C-O bond, which results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate. chemistrysteps.com The carbamic acid subsequently undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide gas. chemistrysteps.comwikipedia.org The stability of the tertiary carbocation is a key thermodynamic driving force for this reaction. chemistrysteps.com

Commonly used acids for this purpose include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in a protic solvent such as methanol (B129727) or in an aprotic solvent like dioxane. wikipedia.org Kinetic studies on HCl-catalyzed deprotection have revealed that the reaction rate can exhibit a second-order dependence on the concentration of the acid. researchgate.netacs.org In some cases, scavengers like anisole (B1667542) or thioanisole (B89551) may be added to the reaction mixture to trap the liberated tert-butyl cation, preventing potential side reactions where it could alkylate other nucleophilic sites on the substrate. wikipedia.org Milder acidic conditions, such as aqueous phosphoric acid, have also been shown to be effective and can offer greater selectivity in the presence of other acid-sensitive functional groups. organic-chemistry.orgnih.gov

Table 1: Common Acidic Reagents for Boc Deprotection
ReagentTypical Solvent(s)ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureHighly effective and common; often used in excess. wikipedia.org
Hydrochloric Acid (HCl)Methanol, Dioxane, Ethyl AcetateRoom TemperatureProvides the amine as its hydrochloride salt. wikipedia.orgnih.gov
Phosphoric Acid (H₃PO₄)Aqueous solutionRoom Temperature to mild heatOffers mild conditions and good selectivity. nih.gov
Sulfuric Acid (H₂SO₄)tert-Butyl acetateRoom TemperatureA strong acid alternative. nih.gov

While acidic cleavage is prevalent, catalytic methods offer alternative pathways that can be milder and more selective. Lewis acids have been shown to facilitate Boc deprotection. For instance, iron(III) salts are sustainable and practical catalysts for removing the Boc group, often resulting in a clean reaction that may not require extensive purification. semanticscholar.orgrsc.org Other metal-based catalysts have also been explored. nih.gov

The use of solid acid catalysts is another emerging strategy, particularly amenable to continuous flow chemistry. dntb.gov.ua These heterogeneous catalysts, such as zeolites or acidic resins, can be easily separated from the reaction mixture, simplifying product workup and catalyst recycling. Other non-metallic catalytic systems have also been reported, including the use of iodine under solvent-free conditions or oxalyl chloride in methanol, which provides a mild deprotection route at room temperature. nih.govrsc.orgresearchgate.net

Table 2: Selected Catalytic Systems for Boc Deprotection
Catalyst/ReagentTypical Solvent(s)ConditionsReference
Iron(III) Chloride (FeCl₃)AcetonitrileMild heat rsc.orgresearchgate.net
Iodine (I₂)Solvent-free or AcetonitrileRoom Temperature to 60°C nih.gov
Oxalyl Chloride/MethanolMethanolRoom Temperature nih.govrsc.org
Solid Acid Catalysts (e.g., Amberlyst)Various (Flow systems)Varies with system dntb.gov.ua

Reactivity of the De-protected Chiral Amine

Upon removal of the Boc group, the resulting molecule, pentane-2,4-diamine, is a chiral diamine with two primary amino groups at the C2 and C4 positions. These nucleophilic centers are available for a variety of subsequent transformations, including amide bond formation and alkylation.

The primary amine groups of pentane-2,4-diamine can readily participate in amidation reactions with carboxylic acids or their activated derivatives. researchgate.net In peptide synthesis and related transformations, this typically involves the use of coupling reagents to activate the carboxylic acid, facilitating nucleophilic attack by the amine. uantwerpen.beresearchgate.net The process can lead to the formation of a mono-amido or a di-amido product, depending on the stoichiometry and reaction conditions.

A wide array of coupling reagents has been developed to promote efficient amide bond formation while minimizing side reactions. luxembourg-bio.com These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). researchgate.netluxembourg-bio.com The choice of reagent and additives (e.g., HOBt or OxymaPure) can be critical for achieving high yields and preventing side reactions. luxembourg-bio.combachem.com

Table 3: Common Coupling Reagents for Amide Bond Formation
Reagent ClassExamplesKey Features
CarbodiimidesDCC, DIC, EDCWidely used, often with additives to suppress racemization. bachem.com
Uronium/Aminium SaltsHBTU, HATU, HCTUHighly efficient, fast reaction rates, low racemization. luxembourg-bio.com
Phosphonium SaltsBOP, PyBOP, PyAOPEffective for hindered couplings and cyclizations. luxembourg-bio.com
Triazine DerivativesDMTMMCan be used in aqueous or alcoholic solutions. bachem.com

When working with chiral molecules, maintaining stereochemical integrity is paramount. vaia.com The chirality of pentane-2,4-diamine resides at its two stereogenic carbon centers (C2 and C4). These sp³-hybridized carbon centers are configurationally stable and are not directly involved in the N-acylation reaction. Therefore, the stereochemical integrity of the diamine backbone is preserved during amide bond formation.

However, if the reacting carboxylic acid partner is also chiral (e.g., an amino acid), its stereocenter is susceptible to racemization, particularly during the activation step. organic-chemistry.org The use of modern coupling reagents, such as HATU, in combination with non-nucleophilic bases like diisopropylethylamine (DIPEA) under mild conditions, is designed to minimize this risk by promoting rapid amide bond formation over competing racemization pathways. luxembourg-bio.comorganic-chemistry.org Furthermore, studies have shown that the stereochemistry of the reacting partners can influence coupling efficiency, a phenomenon known as stereochemical matching, where a preference for either heterochiral (R with S) or homochiral (R with R) coupling may be observed. rsc.orgnih.gov

The primary amine groups of pentane-2,4-diamine can also undergo N-alkylation. Direct alkylation with agents like alkyl halides typically proceeds via an SN2 mechanism. A significant drawback of this method is the potential for overalkylation, where the initially formed secondary amine can be further alkylated to a tertiary amine and subsequently to a quaternary ammonium (B1175870) salt, often leading to a mixture of products. wikipedia.org

Reductive amination, also known as reductive alkylation, offers a more controlled and widely used alternative for the synthesis of secondary and tertiary amines. wikipedia.orgnih.gov This one-pot reaction involves the condensation of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation. wikipedia.orgresearchgate.net This method is highly efficient and generally avoids the issue of overalkylation that plagues direct alkylation methods. wikipedia.org For pentane-2,4-diamine, controlling the stoichiometry of the carbonyl reagent is essential to achieve selective mono- or di-alkylation.

Table 4: Comparison of N-Alkylation and Reductive Amination
MethodReactantsKey FeaturesPotential Issues
Direct AlkylationAmine + Alkyl HalideSimple SN2 reaction. rsc.orgOver-alkylation, formation of product mixtures. wikipedia.org
Reductive AminationAmine + Aldehyde/Ketone + Reducing AgentHigh selectivity, mild conditions, one-pot procedure. wikipedia.orgRequires control of stoichiometry for polyamines.

Cyclization Reactions and Heterocycle Formation

Transformations of the Pentane (B18724) Backbone and Functional Group Interconversions

Stereoselective Modifications and Functionalization

Information regarding the stereoselective modification and functionalization of the pentane backbone of tert-butyl N-(4-aminopentan-2-yl)carbamate is not available in the reviewed scientific literature. Research on stereoselective reactions is highly specific to the substrate and catalyst system employed. Without dedicated studies on this particular molecule, any discussion on stereoselective outcomes would be purely speculative.

Mechanistic Elucidation of Key Reaction Pathways

Identification of Reaction Intermediates

The identification of reaction intermediates is a critical component of mechanistic elucidation. However, without specific studies on the reactions of tert-butyl N-(4-aminopentan-2-yl)carbamate, there is no data available on the intermediates that may be formed during its transformation.

Advanced Spectroscopic and Analytical Methodologies in Research on Tert Butyl N 4 Aminopentan 2 Yl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound in solution. For tert-butyl N-(4-aminopentan-2-yl)carbamate, both ¹H and ¹³C NMR are fundamental for confirming the connectivity of the atoms.

In ¹H NMR, the chemical shifts and coupling constants of the protons provide a wealth of information. The protons of the tert-butyl group typically appear as a sharp singlet, while the protons on the pentan-2-yl backbone exhibit more complex splitting patterns due to diastereotopicity. The relative stereochemistry of the two chiral centers at C2 and C4 can influence the magnetic environment of the neighboring protons, leading to distinct differences in their chemical shifts and coupling constants. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to probe through-space interactions between protons, which helps in elucidating the preferred conformation of the molecule in solution.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms, particularly the stereogenic centers, are sensitive to the stereochemical arrangement.

Table 1: Representative ¹H and ¹³C NMR Data for Boc-Protected Amines (Note: This is a generalized representation as specific data for the target compound is not publicly available. Actual values may vary.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
tert-butyl (CH₃)₃~1.45 (s, 9H)~28.4
tert-butyl C-~79.5
Carbamate (B1207046) C=O-~156.0
CH attached to NHBocMultiplet~45-55
CH₂Multiplet~30-40
CH attached to NH₂Multiplet~40-50
CH₃ (on pentane (B18724) chain)Doublet~20-25

Mass Spectrometry (MS) for Reaction Monitoring and Structural Correlation

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For tert-butyl N-(4-aminopentan-2-yl)carbamate, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to generate ions for analysis. The high-resolution mass spectrum provides the exact mass of the molecule, allowing for the confirmation of its molecular formula (C₁₀H₂₂N₂O₂).

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is produced. Common fragmentation pathways for N-Boc protected amines include the loss of the tert-butyl group or the entire Boc group, providing valuable structural information and confirming the presence of this protecting group. This technique is also invaluable for monitoring the progress of chemical reactions during its synthesis, allowing for the identification of intermediates and byproducts.

Table 2: Predicted Mass Spectrometry Data for tert-butyl N-(4-aminopentan-2-yl)carbamate

Ion Predicted m/z Description
[M+H]⁺203.1754Protonated molecule
[M+Na]⁺225.1573Sodiated adduct
[M-C₄H₈+H]⁺147.1128Loss of isobutylene
[M-Boc+H]⁺103.1226Loss of the Boc group

Chiral Chromatography (HPLC/GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

Given that tert-butyl N-(4-aminopentan-2-yl)carbamate possesses two chiral centers, it can exist as a mixture of diastereomers and enantiomers. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for separating and quantifying these stereoisomers.

The choice of a suitable chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving chiral amines and their derivatives. The separation mechanism relies on the differential interactions between the stereoisomers and the chiral environment of the stationary phase. By developing a suitable chromatographic method, it is possible to determine the diastereomeric ratio (dr) and the enantiomeric excess (ee) of a sample, which is crucial for stereoselective synthesis and for understanding the properties of the individual stereoisomers.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and the absolute stereochemistry of the chiral centers.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Structure Elucidation

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a fingerprint of its absolute configuration and conformation in solution.

ECD, which operates in the ultraviolet-visible region, is sensitive to the electronic transitions within a molecule. For tert-butyl N-(4-aminopentan-2-yl)carbamate, which lacks a strong chromophore, derivatization may be necessary to obtain a meaningful ECD spectrum.

By comparing the experimentally measured VCD or ECD spectra with those predicted from quantum chemical calculations for different possible stereoisomers, it is possible to assign the absolute configuration of the molecule. These techniques are particularly powerful when X-ray crystallography is not feasible.

Strategic Role of Tert Butyl N 4 Aminopentan 2 Yl Carbamate As a Chiral Synthetic Building Block in Advanced Organic Synthesis

Potential for Construction of Complex Chiral Amine-Containing Scaffolds

The bifunctional nature of tert-butyl N-(4-aminopentan-2-yl)carbamate, possessing two amine groups with different steric and electronic environments, theoretically allows it to serve as a versatile scaffold. The primary amine can undergo a variety of transformations, including alkylation, acylation, and reductive amination, to introduce molecular complexity. The Boc-protected secondary amine can be deprotected under acidic conditions to reveal a second reactive site for further functionalization. This differential reactivity is key to its potential use in the stepwise construction of intricate molecular architectures.

For instance, the primary amine could be reacted with a bifunctional reagent to initiate the formation of a larger scaffold, while the latent secondary amine remains protected. Subsequent deprotection and further reaction would allow for the controlled introduction of additional substituents, leading to complex, stereodefined amine-containing structures.

Postulated Application in the Enantioselective Synthesis of Nitrogenous Compounds

The inherent chirality of tert-butyl N-(4-aminopentan-2-yl)carbamate makes it a theoretical precursor for the synthesis of other chiral nitrogen-containing molecules.

Hypothetical Synthesis of Stereodefined Heterocyclic Systems

Chiral 1,3-diamines are valuable starting materials for the synthesis of stereodefined heterocyclic compounds, such as chiral piperidines, pyrimidines, or diazepines. Through intramolecular cyclization reactions, the two amine functionalities of deprotected tert-butyl N-(4-aminopentan-2-yl)carbamate could be used to form a ring system, with the stereochemistry of the final product being directed by the existing chiral centers of the starting material.

Table 1: Potential Heterocyclic Scaffolds from tert-butyl N-(4-aminopentan-2-yl)carbamate

Reagent Type Potential Heterocycle
Dicarbonyl compound Chiral Diazepine
α,β-Unsaturated ester Chiral Piperidinone

This table is illustrative of potential synthetic pathways and is not based on published experimental data for this specific compound.

Theoretical Preparation of Advanced Synthetic Intermediates

As a chiral building block, this compound could be incorporated into larger molecules to serve as a key intermediate in multi-step syntheses. The chiral 1,3-diamine motif is present in various biologically active molecules and natural products. By using tert-butyl N-(4-aminopentan-2-yl)carbamate, synthetic chemists could potentially access these complex targets in an enantiomerically pure form. The Boc-protecting group is advantageous as it is stable to a wide range of reaction conditions and can be removed cleanly when required.

Prospective Development of Novel Synthetic Methodologies Utilizing its Distinct Chiral Properties

The chiral backbone of tert-butyl N-(4-aminopentan-2-yl)carbamate could theoretically be exploited in the development of new synthetic methods. For example, it could be used as a chiral ligand for a metal catalyst in asymmetric catalysis. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that could induce enantioselectivity in a variety of chemical transformations.

Furthermore, it could serve as a chiral auxiliary, where it is temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary could be cleaved and recycled. However, no specific research has been published to date demonstrating the use of tert-butyl N-(4-aminopentan-2-yl)carbamate in these roles.

Future Research Directions and Unaddressed Challenges in the Study of Tert Butyl N 4 Aminopentan 2 Yl Carbamate

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of tert-butyl N-(4-aminopentan-2-yl)carbamate is largely centered around the nucleophilicity of the free primary amine and the lability of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions researchgate.netnih.gov. However, the interplay between the two functional groups and the chiral backbone is an area ripe for investigation.

Future research could focus on:

Selective N-Functionalization: Beyond simple acylation or alkylation of the free amine, exploring more complex transformations is a key challenge. This includes catalytic C-N cross-coupling reactions, conjugate additions, and multicomponent reactions where the carbamate (B1207046) moiety might play a directing or participating role.

Intramolecular Transformations: The 1,3-diamine structure is a precursor to six-membered heterocyclic rings. Research into novel cyclization reactions, potentially triggered by activation of either the free amine or the Boc-protected amine, could lead to new molecular scaffolds. For instance, investigating conditions for intramolecular transamination or reactions leading to cyclic ureas or carbamates could be fruitful.

Reactivity of the Boc-Group: The Boc group is generally considered stable to most basic and nucleophilic conditions nih.gov. However, under certain conditions, such as in the presence of strong bases, the -NH moiety of a Boc-carbamate can be deprotonated, potentially leading to isocyanate intermediates researchgate.net. Exploring this less-common reactivity pathway for tert-butyl N-(4-aminopentan-2-yl)carbamate could unlock new synthetic transformations.

A significant challenge lies in achieving selectivity between the two nitrogen atoms. While the Boc group provides clear differentiation, harsh reaction conditions can lead to undesired side reactions or deprotection.

Table 1: Potential Reaction Pathways for Exploration

Reaction Type Potential Reagents/Conditions Target Product Class Research Focus
Directed C-H Activation Transition Metal Catalysts (e.g., Pd, Rh) Functionalized Pentane (B18724) Derivatives Exploring regioselectivity influenced by the carbamate and amine.
Intramolecular Cyclization Phosgene derivatives, Lewis acids Tetrahydropyrimidinones, Cyclic Carbamates Developing novel heterocyclic scaffolds.
Isocyanate Formation Strong bases (e.g., n-BuLi), heat Urea/Urethane Derivatives Harnessing non-classical Boc-group reactivity.

Development of Greener and More Sustainable Synthetic Protocols

The conventional synthesis of N-Boc protected amines often involves organic solvents and basic catalysts like 4-(dimethylaminopyridine) (DMAP), which can be toxic nih.gov. The preparation of mono-protected diamines is particularly challenging due to competing reactions at both amino groups, often resulting in mixtures of unprotected, mono-protected, and di-protected products sigmaaldrich.com.

Future research should prioritize the development of more environmentally benign synthetic methods. Key areas for improvement include:

Catalyst-Free Syntheses: A significant advancement is the development of catalyst-free N-Boc protection protocols using a water-acetone solvent system nih.gov. This method offers excellent yields in short reaction times and avoids toxic catalysts. Further research could optimize this for tert-butyl N-(4-aminopentan-2-yl)carbamate and expand the substrate scope.

Biocatalysis: The use of enzymes for selective acylation or deacylation offers a highly selective and green alternative. Investigating lipases or proteases for the kinetic resolution of racemic pentane-2,4-diamine followed by selective protection could provide enantiomerically pure product in a more sustainable manner.

Alternative Protecting Groups: While the Boc group is common, exploring alternative protecting groups that can be introduced and removed under greener conditions (e.g., using water as a solvent, or enzymatic cleavage) would be a valuable contribution.

Table 2: Comparison of Synthetic Protocols for N-Boc Protection

Method Solvents Catalyst Key Advantages Key Disadvantages
Conventional Dichloromethane (B109758), THF DMAP, Triethylamine Well-established, high yields Use of toxic solvents and catalysts
Acid-Mediated Methanol (B129727), Water HCl Good selectivity for mono-protection researchgate.net Requires stoichiometric acid and subsequent neutralization
Water-Acetone Water, Acetone None Environmentally friendly, catalyst-free, fast nih.gov Requires optimization for substrate solubility
Flow Chemistry Methanol, etc. None/Various High selectivity, scalability, safety ed.ac.uknih.gov Requires specialized equipment

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis for the selective mono-protection of diamines. The high surface-area-to-volume ratio in microreactors allows for precise control over reaction temperature and stoichiometry, minimizing the formation of di-protected byproducts sigmaaldrich.comed.ac.uk.

Future research in this area should include:

Optimization of Flow Mono-protection: Studies have successfully demonstrated the continuous flow synthesis of various mono-Boc protected diamines with high productivity nih.govacs.org. Applying and optimizing these methods for the specific synthesis of tert-butyl N-(4-aminopentan-2-yl)carbamate could enable large-scale, efficient production.

Telescoped Reactions: Integrating the synthesis of the target compound with subsequent reaction steps in a continuous flow setup would represent a major advance in efficiency. For example, a flow reactor could first perform the mono-protection, and the output stream could be directly introduced into a second reactor for a subsequent functionalization of the free amine.

Automated Synthesis: The integration of flow reactors with automated platforms, controlled by software, can accelerate reaction optimization and library synthesis nih.govchemrxiv.orgmdpi.com. Such systems can systematically vary parameters like temperature, residence time, and reagent ratios to quickly identify optimal conditions for synthesizing and further reacting tert-butyl N-(4-aminopentan-2-yl)carbamate. This approach facilitates high-throughput experimentation and the rapid generation of derivative libraries for screening purposes chemrxiv.org.

Advanced Computational-Experimental Integration for Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of tert-butyl N-(4-aminopentan-2-yl)carbamate can guide the development of more efficient and selective protocols. The integration of computational chemistry with experimental work is a powerful tool for achieving this.

Prospective research directions include:

Modeling Reaction Pathways: Using computational methods like Density Functional Theory (DFT), researchers can model transition states and reaction energy profiles. This can help rationalize the observed selectivity in mono-protection reactions or predict the feasibility of novel, unexplored transformations nih.gov.

Understanding Selectivity: For chiral molecules like tert-butyl N-(4-aminopentan-2-yl)carbamate, computational models can elucidate the origins of stereoselectivity in its reactions. This is particularly relevant for designing enzyme-catalyzed processes or asymmetric transformations.

Solvent and Catalyst Effects: Computational studies can provide insight into the role of the solvent and catalyst at a molecular level. For instance, modeling the hydrogen-bond network in water-mediated N-Boc protection could explain the enhanced reactivity and selectivity observed experimentally nih.gov.

By combining predictive computational modeling with targeted experimental validation, a more complete and nuanced understanding of the chemistry of tert-butyl N-(4-aminopentan-2-yl)carbamate can be achieved, paving the way for its more effective use in synthesis.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(4-aminopentan-2-yl)carbamate under Boc protection conditions?

  • Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) group to protect the amine. A common approach is reacting 4-aminopentan-2-ylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C. Triethylamine (TEA) is often added as a base to scavenge HCl byproducts. Reaction progress is monitored via TLC or HPLC. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol/water) yields the product. Optimization of solvent polarity and reaction time is critical to minimize side reactions like over-alkylation .

Q. How can researchers assess the purity and identity of tert-butyl N-(4-aminopentan-2-yl)carbamate?

  • Methodological Answer : Purity is evaluated using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Structural confirmation relies on:
  • NMR : 1^1H NMR (DMSO-d6) should show characteristic tert-butyl singlet at ~1.38 ppm and carbamate NH signals at ~6.8–7.2 ppm. 13^{13}C NMR confirms carbonyl (C=O) at ~155 ppm.
  • Mass Spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]⁺ (calculated for C₁₀H₂₁N₂O₂: 201.16 g/mol).
  • IR : Stretching bands for N-H (3300–3400 cm⁻¹) and C=O (1680–1720 cm⁻¹) .

Q. What safety protocols are essential when handling tert-butyl N-(4-aminopentan-2-yl)carbamate?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases or oxidizing agents to prevent decomposition.
  • Spill Management : Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose via hazardous waste protocols.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can stereochemical discrepancies in NMR data be resolved for chiral derivatives of this compound?

  • Methodological Answer : Chiral centers (e.g., at C2 of the pentan-2-yl group) may lead to split signals in 1^1H NMR. Use chiral derivatization agents (e.g., Mosher’s acid chloride) to convert enantiomers into diastereomers with distinct NMR profiles. Alternatively, employ chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase. X-ray crystallography (using SHELX or SIR97 software ) provides definitive stereochemical assignment by analyzing crystal packing and hydrogen-bonding networks .

Q. What mechanistic insights explain unexpected byproducts during Boc protection of the amine group?

  • Methodological Answer : Common byproducts include:
  • Di-Boc Adducts : Formed due to excess Boc₂O or prolonged reaction times. Mitigate by stoichiometric control (1:1 amine/Boc₂O ratio).
  • Hydrolysis Products : Result from moisture in the reaction. Use anhydrous solvents and molecular sieves.
  • Oxidative Byproducts : Exposure to air may oxidize the amine. Work under nitrogen/argon.
    LC-MS and 1^1H NMR tracking of intermediates helps identify side-reaction pathways. Computational modeling (e.g., DFT for transition-state analysis) can predict reactivity hotspots .

Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?

  • Methodological Answer :
  • Acidic Conditions : Boc groups are cleaved by TFA or HCl (dioxane), releasing CO₂ and tert-butanol. Monitor via pH-controlled degradation studies (e.g., 0.1 M HCl at 25°C).
  • Basic Conditions : Stable in mild bases (pH < 9) but degrade in strong alkali (pH > 12).
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store at ≤25°C for long-term stability.
    Accelerated stability studies (ICH guidelines) under 40°C/75% RH for 6 months predict shelf life .

Q. What computational tools aid in predicting reaction outcomes or optimizing synthetic pathways?

  • Methodological Answer :
  • Molecular Modeling : Software like Gaussian or ORCA calculates reaction energetics (activation barriers, intermediates) using DFT.
  • Crystallography : SHELXL refines X-ray data to resolve molecular geometry and hydrogen-bonding interactions .
  • Retrosynthetic Analysis : Tools like Synthia or Reaxys propose pathways based on Boc-protection precedents.
    Machine learning platforms (e.g., IBM RXN) predict solvent/catalyst effects .

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